4,6-Dimethoxysalicylaldehyde
Overview
Description
4,6-Dimethoxysalicylaldehyde, also known as 2,4-Dimethoxy-6-hydroxybenzaldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is characterized by its white to light yellow crystalline powder form and is known for its versatility in various chemical applications .
Mechanism of Action
- Inhibition of Tyrosinase : One remarkable attribute of 4,6-Dimethoxysalicylaldehyde lies in its potent inhibition of the enzyme tyrosinase . Tyrosinase is responsible for the synthesis of melanin, the pigment found in the skin. By inhibiting tyrosinase, this compound effectively reduces melanin production .
Mode of Action
Biochemical Analysis
Biochemical Properties
4,6-Dimethoxysalicylaldehyde has been found to have antimicrobial activity against Candida albicans . It is also known to inhibit the enzyme tyrosinase, which is responsible for the synthesis of melanin, the pigment found in the skin .
Cellular Effects
In terms of cellular effects, this compound has been observed to have considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae, while displaying minimal activity against bacteria . Its inhibitory action on tyrosinase effectively reduces the production of melanin .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of the enzyme tyrosinase . By inhibiting this enzyme, this compound effectively reduces the production of melanin, impacting skin pigmentation .
Temporal Effects in Laboratory Settings
It is known that the compound has low bioavailability due to the presence of an intramolecular hydrogen bond that causes high redox potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethoxysalicylaldehyde can be synthesized through the condensation of 4-hydroxy-2,6-dimethoxybenzaldehyde with methylamine, yielding Schiff bases . Another method involves the use of 3,5-dimethoxyphenol as a starting material .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxysalicylaldehyde undergoes several types of chemical reactions, including:
Condensation Reactions: Forms Schiff bases when condensed with amines.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although specific conditions and reagents are not extensively detailed in the literature.
Common Reagents and Conditions:
Condensation with Methylamine: Yields Schiff bases.
Oxidation and Reduction Reagents: Typically involves common oxidizing and reducing agents, though specific examples are not provided.
Major Products Formed:
Schiff Bases: Result from condensation reactions.
Hexahydrodibenzofuran: Formed in the total synthesis of linderol A.
Scientific Research Applications
4,6-Dimethoxysalicylaldehyde is widely utilized in various scientific research applications, including:
Pharmaceuticals: Used in the synthesis of pharmaceuticals and as a precursor to other bioactive compounds.
Dyes and Organic Compounds: Plays a role in the synthesis of dyes and other organic compounds.
Antimicrobial Activity: Exhibits antimicrobial properties against Candida albicans.
Peptide and Protein Synthesis: Involved in the synthesis of peptides and proteins.
Polymer Synthesis: Serves as a precursor in the synthesis of polymers.
Comparison with Similar Compounds
- 4-Hydroxy-2,6-dimethoxybenzaldehyde
- 2,6-Diformyl-3,5-dimethoxyphenol
- 3,5-Dimethoxyphenol
Comparison: 4,6-Dimethoxysalicylaldehyde is unique due to its dual methoxy groups at the 4 and 6 positions, which contribute to its specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct antimicrobial properties and serves as a versatile precursor in various synthetic applications .
Properties
IUPAC Name |
2-hydroxy-4,6-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRQWPNYJOFDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022110 | |
Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-76-9 | |
Record name | 4,6-Dimethoxysalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxysalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethoxysalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIMETHOXYSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ22EXM7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,6-Dimethoxysalicylaldehyde relate to its activity?
A2: The presence of the two methoxy groups at positions 4 and 6 on the salicylaldehyde ring appears crucial for the observed antifungal activity. Studies comparing various substituted salicylaldehydes reveal that unsubstituted benzaldehyde and salicylaldehyde have minimal antimicrobial activity. Further, while a single hydroxyl group at the 2-position is insufficient for significant activity, additional hydroxylations can lead to potent antimicrobial effects. [] This highlights the importance of specific substitutions on the aromatic ring for modulating biological activity.
Q2: Can this compound be used to synthesize more complex molecules?
A3: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it played a key role in the first total synthesis of (±)-linderol A, a natural product with potent inhibitory activity against melanin biosynthesis in B-16 melanoma cells. [] This synthesis demonstrates the utility of this compound as a building block for accessing structurally complex and biologically relevant molecules.
Q3: How does this compound behave in the formation of metal complexes?
A4: this compound, when reacted with appropriate precursors, readily forms metal complexes through its carbonyl and hydroxyl groups. This ability is highlighted in the synthesis of terdentate (P–N–O) complexes with metals like palladium, platinum, and iridium. [] The resulting complexes demonstrate the versatility of this compound as a ligand in coordination chemistry.
Q4: Has this compound been used to study hydrogen bonding?
A5: Yes, researchers have employed this compound to investigate intramolecular hydrogen bonding. Studies using deuterium and tritium NMR isotope effects on Schiff bases derived from this compound provided insights into the strength and nature of hydrogen bonds within these molecules. [] This research underscores the value of this compound as a model compound for studying fundamental chemical interactions like hydrogen bonding.
Q5: What is known about the presence of this compound in natural sources?
A6: this compound has been identified as one of the many compounds present in the heartwood of teak (Tectona grandis L.f.) from various geographical origins. [] The presence of this compound, alongside others, contributes to the understanding of the chemical composition and potential properties of teak heartwood extracts.
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